molecular formula C9H9Cl2N3 B2511170 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2253638-82-1

7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2511170
CAS RN: 2253638-82-1
M. Wt: 230.09
InChI Key: YHDAFHNWTMEFKU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of N-heterocyclic compounds with a notable presence in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents. These compounds have also garnered interest in material science for their photophysical properties . The compound of interest, 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine, is part of this family and serves as a functional scaffold for further chemical modifications and potential pharmacological applications.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various pathways, which have been developed to enhance structural diversity and optimize their potential applications. For instance, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones has been used to synthesize derivatives with high yields and short reaction times . Additionally, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of new tricyclic series, which have shown affinity for the central benzodiazepine receptor . A two-step synthesis from commercially available precursors has also been reported for the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which is structurally related and could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. Theoretical studies using Density Functional Theory (DFT) have been employed to optimize structures and compute energies and vibrational frequencies, which are in excellent agreement with experimental data . The elucidation of the reaction mechanism for the synthesis of related compounds has been achieved through NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions that lead to diverse structural modifications. For example, the reaction with hydrazine hydrate in acetic acid solution has been shown to result in intramolecular cyclization, producing 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . These reactions are crucial for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the exploration of new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their structural features. The introduction of various substituents, such as chloro, methyl, and trifluoromethyl groups, can significantly influence their photophysical properties, solubility, and reactivity . The presence of halogens, as seen in 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, has been associated with anxiolytic effects without potentiating the CNS depressant effects of ethanol or barbiturates, indicating a favorable therapeutic profile .

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, similar in structure to the compound , are privileged heterocycles in drug discovery, displaying a broad range of medicinal properties. These properties include anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have significantly contributed to the development of drug-like candidates derived from this scaffold. This underlines the critical role of the scaffold in medicinal chemistry for developing potential drug candidates. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies are extensively reviewed, showcasing the scaffold's versatility and potential in drug development (Cherukupalli et al., 2017).

Catalysts in Synthetic Pathways

Hybrid catalysts play a crucial role in synthesizing 5H-Pyrano[2,3-d]pyrimidine scaffolds, a key precursor in medicinal and pharmaceutical industries. These scaffolds, due to their broader synthetic applications and bioavailability, are extensively investigated. The synthesis of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts showcases the applicability of pyrazolo[1,5-a]pyrimidine derivatives in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

Regio-Orientation in Structural Assignments

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and 1,3-bielectrophilic reagents are crucial for accurate structure assignment. This review focuses on clarifying the significance of regio-orientation in the formation of pyrazolo[1,5-a]pyrimidines, addressing the literature controversy associated with substituent positioning on the pyrimidine ring, which is fundamental for the precise development of medicinal compounds (Mohamed & Mahmoud, 2019).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, are employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as optical sensors, alongside their extensive biological and medicinal applications. The review highlights various pyrimidine-based optical sensors, underscoring the versatility and potential of pyrazolo[1,5-a]pyrimidine derivatives in both sensing and medicinal contexts (Jindal & Kaur, 2021).

Safety and Hazards

The safety data sheet for a similar compound, Chloro-5-(chloromethyl)thiophene, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

7-chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5-6(2)13-14-8(11)3-7(4-10)12-9(5)14/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDAFHNWTMEFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1C)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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